molecular formula C24H25NO5 B4617107 METHYL (4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B4617107
M. Wt: 407.5 g/mol
InChI Key: GPMJTCCXJXBXKT-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL (4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its pyrrole core, substituted with hydroxy, methoxy, and phenyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Scientific Research Applications

METHYL (4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole core, followed by the introduction of various substituents through reactions such as Friedel-Crafts acylation, aldol condensation, and esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis to minimize hazardous by-products and waste.

Chemical Reactions Analysis

Types of Reactions

METHYL (4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride under controlled temperatures.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of METHYL (4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction and cellular responses.

    Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL (4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • **this compound
  • **this compound

Uniqueness

This compound stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

methyl (4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-5-oxo-1-(4-propan-2-ylphenyl)pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c1-14(2)17-7-9-18(10-8-17)25-15(3)22(24(28)30-5)19(23(25)27)12-16-6-11-20(26)21(13-16)29-4/h6-14,26H,1-5H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMJTCCXJXBXKT-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC(=C(C=C2)O)OC)C(=O)N1C3=CC=C(C=C3)C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC(=C(C=C2)O)OC)/C(=O)N1C3=CC=C(C=C3)C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
METHYL (4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
METHYL (4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 3
METHYL (4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL (4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL (4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL (4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

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